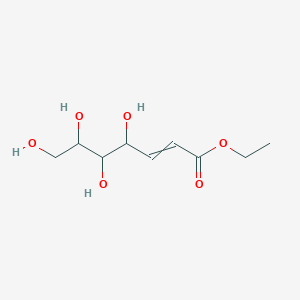![molecular formula C26H12N2O8 B5531640 1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid](/img/structure/B5531640.png)
1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline derivatives have been a focus of research due to their diverse biological activities and potential in various applications. These compounds are part of a larger group of heterocyclic compounds, which are significant in the field of medicinal chemistry and materials science.
Synthesis Analysis
Isoquinoline derivatives have been synthesized through various methods. For example, Markaryan et al. (1997) synthesized 4-aminopropoxyl derivatives of tetrahydroisoquinoline, starting from 4-hydroxy-6,7-dimethoxy-2,3,3-trimethyl1,2,3,4-tetrahydroisoquinoline. The synthesis involved the conversion of this compound using epichlorohydrin and primary amines (Markaryan, Airapetyan, Mikaelyan, Markaryan, Asatryan, & Noravyan, 1997).
Molecular Structure Analysis
The structure of isoquinoline derivatives is typically confirmed using spectroscopic methods like IR, NMR, and mass spectroscopy. For instance, the study by Markaryan et al. (1997) used these techniques to confirm the structures of their synthesized compounds.
Chemical Reactions and Properties
Isoquinoline derivatives can undergo various chemical reactions, leading to a variety of products. For example, Sainsbury and Todd (1992) investigated the anodic oxidation of 1,4-dihydro-6,7-dimethoxy-4-(3,4-dimethoxybenzyl)-2-methylisoquinolin-3(2H)-one and found it yielded new products (Sainsbury & Todd, 1992).
Physical Properties Analysis
The physical properties of isoquinoline derivatives can be diverse, depending on their specific structure and substituents. For example, Gotoh and Ishida (2020) explored the crystal structures of various hydrogen-bonded co-crystals of 6-methylquinoline, providing insights into their physical properties (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives are influenced by their molecular structure and can include a range of behaviors in chemical reactions. For instance, the study by Kametani, Fujimoto, and Mizushima (1975) on the reductive cyclization of tetrahydroisoquinoline derivatives illustrates the diverse chemical reactivity of these compounds (Kametani, Fujimoto Yasuo, & Mizushima, 1975).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential applications. For example, perylenetetracarboxylic acid derivatives are used as laser dyes and converters of light energy into electrical energy .
Propriétés
IUPAC Name |
7-(7-carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N2O8/c29-21-11-3-1-9(17-15(25(33)34)7-5-13(19(11)17)23(31)27-21)10-2-4-12-20-14(24(32)28-22(12)30)6-8-16(18(10)20)26(35)36/h1-8H,(H,33,34)(H,35,36)(H,27,29,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHVWDFDJLYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C(=O)O)C(=O)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5531575.png)
![2-methyl-8-[4-(5-methyl-2-furyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5531576.png)
![3-chloro-2-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5531578.png)
![4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid](/img/structure/B5531581.png)
![1-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}isoquinoline](/img/structure/B5531589.png)
![3-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5531594.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5531601.png)
![N-[(2,7-diethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5531606.png)



![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)